molecular formula C24H21ClN2O2S B12484418 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B12484418
M. Wt: 437.0 g/mol
InChI Key: HQMVBYMWOOVPBH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic compound that features a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with 2-methyl-2-propenoic acid to form an ester intermediate. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
  • 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives
  • Difenoconazole

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, in particular, enhances its potential as a bioactive compound, making it a valuable target for further research and development .

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C24H21ClN2O2S/c1-15-4-13-20-21(14-15)30-22(27-20)16-5-9-18(10-6-16)26-23(28)24(2,3)29-19-11-7-17(25)8-12-19/h4-14H,1-3H3,(H,26,28)

InChI Key

HQMVBYMWOOVPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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